2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxymethyl group attached to the second carbon of the thiazole ring and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-(ethoxymethyl)thiazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the thiazole compound reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(Ethoxymethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Ethoxymethyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore the potential of thiazole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or altering their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. The ethoxymethyl group may enhance the compound’s solubility and bioavailability, making it more effective in biological applications .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-1,3-thiazole-5-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
2-(Ethoxymethyl)-1,3-thiazole-4-carbaldehyde: The aldehyde group is at the fourth position instead of the fifth.
2-(Ethoxymethyl)-1,3-oxazole-5-carbaldehyde: The sulfur atom in the thiazole ring is replaced with an oxygen atom.
Uniqueness
2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the ethoxymethyl and aldehyde groups, which can influence its reactivity and interactions with other molecules.
Biological Activity
2-(Ethoxymethyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula: C7H9NOS
- Molecular Weight: 155.22 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that this compound shows promising activity against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
A recent study assessed the antioxidant capacity of several thiazole derivatives, including this compound. The results showed that this compound exhibited significant radical scavenging activity.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Ferric Reducing Ability | 20 |
Case Study 1: Anticancer Potential
In vitro studies have suggested that this compound possesses anticancer properties. A study involving various cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of thiazole derivatives. A study showed that treatment with this compound in a neurodegenerative model significantly reduced neuronal cell death and oxidative stress markers. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
The biological activities of this compound are likely mediated through multiple pathways:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Antioxidant Activity: Scavenging free radicals through electron donation.
- Anticancer Mechanism: Induction of apoptosis via caspase activation.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-5-7-8-3-6(4-9)11-7/h3-4H,2,5H2,1H3 |
InChI Key |
LKUNAJLPKIVDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C(S1)C=O |
Origin of Product |
United States |
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